molecular formula C17H14INO5 B5201797 dimethyl 2-[(4-iodobenzoyl)amino]terephthalate

dimethyl 2-[(4-iodobenzoyl)amino]terephthalate

Cat. No. B5201797
M. Wt: 439.20 g/mol
InChI Key: OCFMUUZFNRVPPM-UHFFFAOYSA-N
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Description

Dimethyl 2-[(4-iodobenzoyl)amino]terephthalate, also known as DIAT, is a chemical compound that has been widely studied in the field of scientific research. It is a terephthalic acid derivative that has shown potential as an effective fluorescent probe for biological imaging and as a building block for the synthesis of functional materials. In

Mechanism of Action

The mechanism of action of dimethyl 2-[(4-iodobenzoyl)amino]terephthalate involves the formation of an intramolecular charge transfer (ICT) state upon excitation with light. This results in a shift in the emission spectrum towards the red region, which is useful for biological imaging. The ICT state is stabilized by the presence of the iodine atom, which enhances the electron-donating ability of the amino group.
Biochemical and Physiological Effects:
dimethyl 2-[(4-iodobenzoyl)amino]terephthalate has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand its safety profile and potential interactions with biological systems.

Advantages and Limitations for Lab Experiments

Dimethyl 2-[(4-iodobenzoyl)amino]terephthalate has several advantages for use in lab experiments, including its high fluorescence quantum yield, good photostability, and ease of synthesis. However, it also has some limitations, such as its relatively low solubility in water and its sensitivity to pH changes.

Future Directions

There are several future directions for research on dimethyl 2-[(4-iodobenzoyl)amino]terephthalate. One area of interest is the development of new synthetic methods for dimethyl 2-[(4-iodobenzoyl)amino]terephthalate and its derivatives, which could lead to the discovery of new fluorescent probes and functional materials. Another area of interest is the optimization of the properties of dimethyl 2-[(4-iodobenzoyl)amino]terephthalate for specific applications, such as biological imaging or sensing. Finally, further studies are needed to fully understand the safety profile and potential applications of dimethyl 2-[(4-iodobenzoyl)amino]terephthalate in biological systems.
Conclusion:
In conclusion, dimethyl 2-[(4-iodobenzoyl)amino]terephthalate is a promising compound that has shown potential as a fluorescent probe for biological imaging and as a building block for the synthesis of functional materials. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its potential applications in scientific research and its safety profile.

Synthesis Methods

The synthesis of dimethyl 2-[(4-iodobenzoyl)amino]terephthalate involves the reaction between 4-iodobenzoyl chloride and dimethyl terephthalate in the presence of a base catalyst. The reaction is carried out in anhydrous conditions and the product is obtained as a yellow solid after purification. The yield of dimethyl 2-[(4-iodobenzoyl)amino]terephthalate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.

Scientific Research Applications

Dimethyl 2-[(4-iodobenzoyl)amino]terephthalate has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for biological imaging, as it exhibits strong fluorescence emission in the red region of the spectrum. This makes it useful for imaging biological structures and processes, such as cell membranes, intracellular organelles, and protein-protein interactions.

properties

IUPAC Name

dimethyl 2-[(4-iodobenzoyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14INO5/c1-23-16(21)11-5-8-13(17(22)24-2)14(9-11)19-15(20)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFMUUZFNRVPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-{[(4-iodophenyl)carbonyl]amino}benzene-1,4-dicarboxylate

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